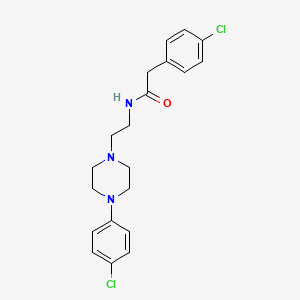

2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide” is a chemical compound that has been studied for its potential applications . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

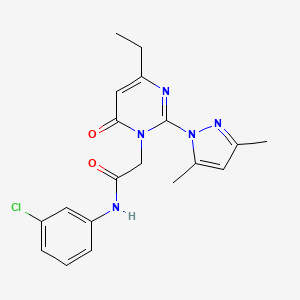

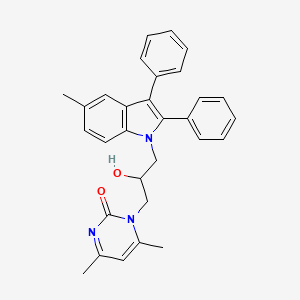

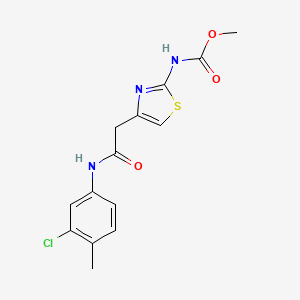

The synthesis of this compound involves N-alkylation of 4-(4-chlorophenyl)piperazine . The process for the synthesis of a similar compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has been described in a patent .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the starting substance l-[(4-Chloro phenyl) phenyl methyl] piperazine with methyl (2-chloroethoxy) acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been confirmed by physicochemical and spectral characteristics .Aplicaciones Científicas De Investigación

Radical Hydroacylation Reagent

Cetirizine Related Compound C, specifically its acylphosphonate form, can be employed as a reagent in cobalt-catalyzed radical hydroacylation reactions. Under mild conditions, it facilitates the installation of ketones into various compounds. Its tolerance toward functional groups enhances its versatility in synthetic chemistry .

Chiral Piperazin-2-ones Synthesis

Researchers have utilized palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group to access chiral disubstituted piperazin-2-ones. Cetirizine Related Compound C contributes to this synthetic pathway, providing enantioselective access to valuable chiral building blocks .

Reference Standard for Testing

Laboratories use Cetirizine Related Compound C as a reference standard for testing and validating analytical methods. Its precise characterization ensures accurate quantification and identification in pharmaceutical formulations .

Mecanismo De Acción

Target of Action

It is related to cetirizine , a well-known antihistamine used in the treatment of allergies. Therefore, it might interact with histamine receptors, particularly H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

If it acts similarly to Cetirizine, it might function as an antagonist at H1 receptors, preventing histamine from binding and initiating an allergic response .

Biochemical Pathways

The compound may affect the histaminergic pathways involved in immune response and inflammation. By blocking H1 receptors, it could potentially inhibit the effects of histamine, reducing symptoms such as itching, redness, and swelling associated with allergic reactions .

Pharmacokinetics

If it shares similar properties with cetirizine, it might be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

If it acts similarly to Cetirizine, it might prevent the typical symptoms of an allergic reaction, such as itching, redness, and swelling, by blocking the action of histamine at H1 receptors .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHOJHZZRRMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2424641.png)

![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424645.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)

![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)

![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)

![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)